MAO-A vs. MAO-B Inhibitory Selectivity: 3-Phenylazetidine-1-carboxamide Demonstrates ~24-Fold Preference for MAO-A over MAO-B
3-Phenylazetidine-1-carboxamide exhibits a marked selectivity for MAO-A over MAO-B, with an IC50 of 33 nM for rat brain MAO-A compared to 800 nM for rat brain MAO-B, representing an approximately 24-fold preferential inhibition [1]. The human MAO-B IC50 is 1.9 μM, further supporting the MAO-A preference [2]. In contrast, other azetidine-based MAO inhibitors, such as certain disubstituted azetidines disclosed in EP3426634B1, are reported as MAO-B selective inhibitors, showing a divergent isozyme profile [3]. Additionally, reference MAO-A inhibitors like clorgyline exhibit sub-nanomolar MAO-A Ki values but lack the 3-phenylazetidine scaffold's potential for multi-target pharmacology beyond MAO [4].
| Evidence Dimension | MAO-A IC50 / MAO-B IC50 (rat brain homogenate) and MAO-B IC50 (human recombinant) |
|---|---|
| Target Compound Data | Rat MAO-A IC50 = 33 nM; Rat MAO-B IC50 = 800 nM; Human MAO-B IC50 = 1900 nM (1.9 μM) |
| Comparator Or Baseline | MAO-B-selective azetidines (EP3426634B1): IC50 values in low nanomolar range for MAO-B with minimal MAO-A inhibition; Clorgyline (reference MAO-A inhibitor): Ki ~0.1-0.5 nM |
| Quantified Difference | ~24-fold MAO-A preference (33 nM vs 800 nM) for target compound; MAO-B selective comparators show opposite selectivity; clorgyline is >100-fold more potent at MAO-A but lacks azetidine scaffold |
| Conditions | Rat brain nuclei-free homogenates using [14C]hydroxytryptamine (MAO-A) and [14C]phenylacetaldehyde (MAO-B); human recombinant MAO-B in Sf9 cells |
Why This Matters
The MAO-A selective profile differentiates this compound from MAO-B-selective azetidines for research applications targeting serotonergic and noradrenergic pathways rather than purely dopaminergic neurodegeneration contexts.
- [1] BindingDB. BDBM50075952. Rat MAO-A IC50 33 nM, Rat MAO-B IC50 800 nM. ChEMBL3415804. View Source
- [2] BindingDB. BDBM50075952. Human MAO-B IC50 1.9E+3 nM. ChEMBL3415804. View Source
- [3] European Patent Office. EP3426634B1. DISUBTITUTED AZETIDINES, PYRROLIDINES, PIPERIDINES AND AZEPANES AS INHIBITORS OF MONOAMINE OXIDASE B. 2020. View Source
- [4] ChEMBL Database. Clorgyline (CHEMBL278447). MAO-A Ki 0.33 nM. View Source
